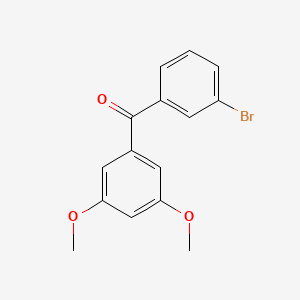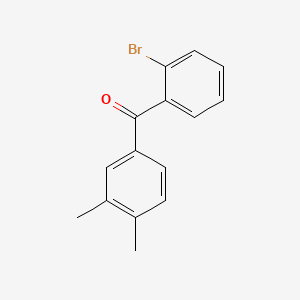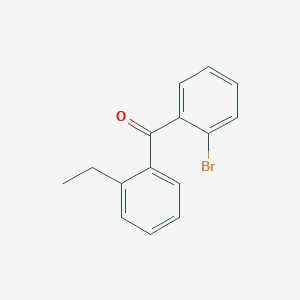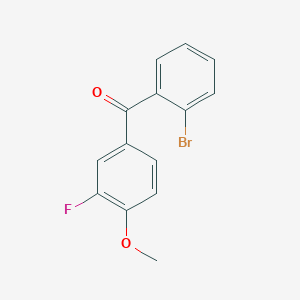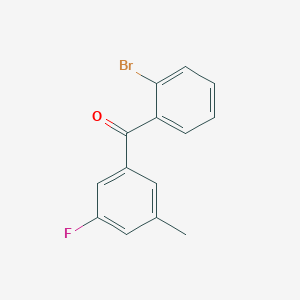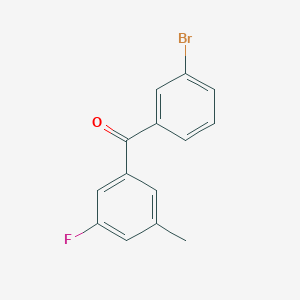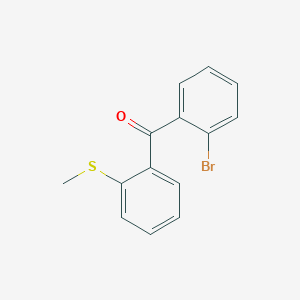
2-Azetidinomethyl-3'-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinomethyl-3'-methoxybenzophenone is a compound that falls within the broader class of 2-azetidinones, which are four-membered β-lactam rings with potential biological activity. The interest in these compounds is primarily due to their structural similarity to penicillin and cephalosporin antibiotics, making them a focus for the development of new antitumor agents and other pharmaceuticals .
Synthesis Analysis
The synthesis of 2-azetidinones typically involves the formation of Schiff bases from the reaction of amines with aldehydes, followed by a cyclocondensation reaction with chloroacetyl chloride or phenoxyacetyl chloride in the presence of a base like triethylamine . In the context of antitumor agents, the synthesis of 1,4-diarylazetidin-2-ones has been explored, leading to compounds with potent antiproliferative properties . Similarly, the synthesis of 1,3,4-trisubstituted 2-azetidinones has been reported to yield compounds with cytotoxic activity against cancer cells .
Molecular Structure Analysis
The molecular structure of 2-azetidinones is crucial for their biological activity. X-ray crystallography studies have been used to determine the solid-state structure of these compounds, revealing the importance of the torsional angle between phenyl rings and the configuration of substituents for their antiproliferative activity . For instance, a trans configuration between the 3-phenoxy and 4-phenyl rings has been found to be generally optimal for antitumor activity .
Chemical Reactions Analysis
The chemical reactivity of 2-azetidinones is influenced by their β-lactam ring, which can undergo various reactions, including cyclocondensation and interactions with biological targets such as tubulin. The interaction of certain 2-azetidinones at the colchicine-binding site on β-tubulin has been shown to disrupt microtubule structures, leading to cell cycle arrest and apoptosis in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azetidinones, such as solubility, stability, and crystalline structure, are essential for their biological efficacy and potential as pharmaceuticals. The solid-state structure obtained from X-ray diffraction provides insights into the crystalline form, which can affect the compound's solubility and stability . The synthesis of prodrugs, such as phosphate and amino acid derivatives, has been explored to improve the pharmacokinetic properties of these compounds .
Applications De Recherche Scientifique
Toxicity and Reproductive Effects
2-Azetidinomethyl-3'-methoxybenzophenone, also recognized under similar names like benzophenone-3 (BP-3), has been a subject of various studies focusing on its toxicological effects and influence on reproductive health. Studies have shown that high levels of BP-3 exposure could be associated with reproductive toxicity, indicated by alterations in birth weights and gestational ages in humans, and disruptions in reproductive processes in animal models like fish and rats (Ghazipura et al., 2017). Furthermore, metabolic studies have indicated that BP-3's interaction with liver microsomes can lead to the formation of metabolites with varying estrogenic and anti-androgenic activities, which could potentially disrupt endocrine balance (Watanabe et al., 2015).
Anticancer and Antiproliferative Properties
Researchers have been investigating the potential of compounds similar to 2-Azetidinomethyl-3'-methoxybenzophenone for their anticancer properties. For instance, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated, revealing potent antiproliferative compounds that interact at the colchicine-binding site on β-tubulin, indicating a potential pathway for cancer treatment (Thomas F. Greene et al., 2016). Additionally, the synthesis of a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, including compounds with structural similarities to 2-Azetidinomethyl-3'-methoxybenzophenone, showed promising anticancer effects in vitro (G. Veinberg et al., 2003).
Environmental Impact and Detection Methods
The environmental presence and impact of similar benzophenone derivatives have been studied extensively, with methodologies developed for detecting these compounds in environmental samples. For example, a procedure using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry was established for determining derivatives of 2-hydroxybenzophenone, including BP-3, in water samples, highlighting the compound's environmental prevalence and the necessity for monitoring its concentrations (N. Negreira et al., 2009).
Propriétés
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-8-4-7-14(12-16)18(20)17-9-3-2-6-15(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDBWXKRNIMFCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643690 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898754-38-6 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

